![molecular formula C14H12N2O5S B5645677 N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5645677.png)
N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide and related compounds often involves complex reactions. For example, Ellingboe et al. (1992) described the synthesis of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the intricate steps and specific conditions needed for such syntheses (Ellingboe et al., 1992).
Molecular Structure Analysis
Detailed analyses of molecular structures of related compounds have been conducted using various techniques, including X-ray crystallography. Viterbo et al. (1980) determined the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, providing insights into the structural intricacies of these molecules (Viterbo et al., 1980).
Chemical Reactions and Properties
N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions. Jacobs et al. (1994) explored fluorinated amide substituents in a series of 3-(arylmethyl)-1H-indole-5-carboxamides, showing the versatility and reactivity of these compounds (Jacobs et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application in drug design. Ji et al. (2018) synthesized a related compound and determined its crystal structure, which is essential for understanding its physical properties (Ji et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group interactions, are key for the development of pharmacologically active compounds. FazilathBasha et al. (2021) conducted a detailed study on N-((4-aminophenyl)sulfonyl)benzamide, revealing insights into the reactivity nature of the molecule (FazilathBasha et al., 2021).
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c15-22(18,19)11-4-2-10(3-5-11)16-14(17)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAHSUXMKXQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide |
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